8-(Trifluoromethyl)quinoline-4-thiol
Overview
Description
8-(Trifluoromethyl)quinoline-4-thiol is a chemical compound with the molecular formula C10H6F3NS and a molecular weight of 229.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, along with a thiol group at the 4-position. It is a versatile small molecule scaffold used in various scientific research applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
It’s known that the compound may cause respiratory irritation, skin irritation, and serious eye irritation .
Action Environment
The action, efficacy, and stability of 8-(Trifluoromethyl)quinoline-4-thiol can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling the compound .
Biochemical Analysis
Biochemical Properties
8-(Trifluoromethyl)quinoline-4-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause respiratory tract irritation, skin irritation, and serious eye irritation . These effects are indicative of its impact on cellular processes and the potential for altering cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been used to study the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein . These interactions highlight its role in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup . Long-term exposure may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that it can cause respiratory tract irritation, skin irritation, and serious eye irritation at higher concentrations . These findings underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it has been shown to interact with enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been shown to be distributed within cells and tissues in a manner that affects its bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize to specific subcellular regions where it can exert its effects on cellular processes . This localization is critical for understanding its mechanism of action and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline-4-thiol typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, resulting in the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines through bromination reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and cycloaddition reactions, as well as direct fluorinations and nucleophilic displacement of fluorine atoms . These methods are designed to be cost-effective and environmentally benign, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives .
Scientific Research Applications
8-(Trifluoromethyl)quinoline-4-thiol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
7-(Trifluoromethyl)quinoline-4-thiol: Similar in structure but with the trifluoromethyl group at the 7-position.
5,6,8-Trifluoroquinoline: Contains multiple fluorine atoms on the quinoline ring.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Features both trifluoromethyl and trifluoro groups.
Uniqueness: 8-(Trifluoromethyl)quinoline-4-thiol is unique due to the specific positioning of the trifluoromethyl and thiol groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its applications in various fields make it a valuable tool in scientific research .
Properties
IUPAC Name |
8-(trifluoromethyl)-1H-quinoline-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXDVSPRPCKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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